molecular formula C9H10N2O2 B3254810 2,2-Dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one CAS No. 244274-96-2

2,2-Dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one

Cat. No.: B3254810
CAS No.: 244274-96-2
M. Wt: 178.19 g/mol
InChI Key: PXGZYDOMHLQRQD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one (CAS 244274-96-2) is a high-purity chemical compound supplied for research purposes only. With a molecular formula of C9H10N2O2 and a molecular weight of 178.19 g/mol, this pyrido[1,4]oxazinone derivative serves as a valuable building block in medicinal chemistry and drug discovery research . Compounds based on the pyrido[1,4]oxazin-3-one scaffold are of significant interest in scientific research for their potential biological activities. Specifically, a closely related structural isomer of this compound has been identified in published studies as a core structure for developing novel small molecules with anticancer properties . Research indicates that such N-substituted pyrido-1,4-oxazin-3-one derivatives can function as inhibitors of the NF-κB signaling pathway, a key target in oncology and inflammation research, and have shown efficacy in inducing apoptosis in cancer cell models . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-4H-pyrido[4,3-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-9(2)8(12)11-6-5-10-4-3-7(6)13-9/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGZYDOMHLQRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CN=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the 2,2 Dimethyl 2h Pyrido 4,3 B 1 2 Oxazin 3 4h One Core Structure

Retrosynthetic Analysis of the Pyrido[4,3-b]nih.govresearchgate.netoxazin-3(4H)-one Ring System

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the 2,2-Dimethyl-2H-pyrido[4,3-b] nih.govresearchgate.netoxazin-3(4H)-one ring system, the primary disconnections are made at the C-N and O-C bonds of the oxazinone ring.

Two logical bond cleavages simplify the structure to key precursors. The first disconnection is at the amide bond (C-N), which retrosynthetically yields an amino-ester intermediate. A subsequent disconnection of the ether linkage (O-C) in this intermediate points to two primary starting materials: a substituted 3-amino-4-hydroxypyridine (B189613) and a derivative of 2-bromo-2-methylpropanoic acid. This analysis suggests a synthetic strategy that involves forming the ether bond first, followed by an intramolecular cyclization to form the amide bond, or vice-versa. This approach forms the basis for many classical synthetic routes.

Classical Synthetic Routes to Pyridonih.govresearchgate.netoxazinone Derivatives

Traditional methods for constructing the pyrido nih.govresearchgate.netoxazinone core have historically relied on well-established condensation and cyclization reactions.

Condensation Reactions Involving Pyridinols and α-Halo Carbonyl Compounds

A foundational method for synthesizing the pyrido[4,3-b] nih.govresearchgate.netoxazinone scaffold involves the condensation of a substituted aminopyridinol with an appropriate α-halo carbonyl compound. Specifically, for the target molecule, the key precursors would be 3-amino-4-hydroxypyridine and an activated form of 2-bromo-2-methylpropanoic acid, such as 2-bromo-2-methylpropanoyl bromide.

The reaction typically proceeds by the nucleophilic attack of the hydroxyl group of the pyridinol onto the electrophilic carbonyl carbon of the acyl halide. This is followed by an intramolecular nucleophilic substitution, where the amino group displaces the bromide, to form the six-membered oxazinone ring. A similar strategy has been successfully employed for the synthesis of related pyrido[4,3-b] nih.govresearchgate.netoxazines by reacting a 5-amino-4-hydroxypyridine with various α-halo ketones. nih.gov

Table 1: Representative Classical Condensation Reaction

Starting Material 1 Starting Material 2 Product Conditions
3-Amino-4-hydroxypyridine 2-Bromo-2-methylpropanoyl bromide 2,2-Dimethyl-2H-pyrido[4,3-b] nih.govresearchgate.netoxazin-3(4H)-one Base (e.g., K₂CO₃), Acetonitrile, Reflux

Cyclization Strategies for Oxazinone Formation

Alternative classical approaches focus on constructing the heterocyclic ring through intramolecular cyclization of a pre-formed intermediate. These strategies offer control over the sequence of bond formation. A common method involves the Staudinger reductive cyclization of functionalized vinyl azide (B81097) precursors to generate 1,4-oxazinone derivatives. nih.govnih.gov

Another approach is the tandem intramolecular cycloaddition/cycloreversion reaction sequence. researchgate.net While broadly applicable to 1,4-oxazinones, adapting this to the specific pyrido-fused system requires careful selection of precursors. These methods highlight the versatility of cyclization reactions in building complex heterocyclic systems from linear precursors. nih.gov

Advanced and Expedited Synthetic Protocols

To improve efficiency, yield, and reaction times, modern synthetic chemistry has moved towards advanced protocols, including microwave-assisted synthesis and one-pot reactions.

Microwave-Assisted Synthesis Approaches for Pyrido-Oxazinones

Microwave-assisted organic synthesis (MAOS) has become a valuable tool, significantly reducing reaction times and often improving yields compared to conventional heating methods. researchgate.netmdpi.com The application of microwave irradiation to the synthesis of pyridophenoxazinones, a related class of compounds, has been shown to lead to significant increases in yields. core.ac.ukresearchgate.net This technology allows for rapid and safe heating, making it an attractive tool for constructing the pyrido-oxazinone scaffold. core.ac.uk The synthesis of various bioactive heterocyclic compounds, including pyrido-fused systems, has been successfully expedited using microwave technology. mdpi.comnih.gov

Table 2: Comparison of Classical vs. Microwave-Assisted Synthesis

Reaction Type Heating Method Reaction Time Yield Reference
Pyridophenoxazinone Synthesis Conventional 12-24 hours Moderate core.ac.ukresearchgate.net
Pyridophenoxazinone Synthesis Microwave (50 W) 30 minutes High core.ac.ukresearchgate.net
Pyrido[2,3-d]pyrimidine Synthesis Conventional 8-12 hours 60-75% mdpi.com

One-Pot Annulation Reactions for Enhanced Efficiency

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. The synthesis of pyrido[2,3-b] nih.govresearchgate.netoxazin-2-ones, an isomer of the target scaffold, has been achieved in excellent yields through a one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines. nih.govresearchgate.net This key transformation involves a Smiles rearrangement followed by cyclization. nih.govresearchgate.net

Application of Green Chemistry Principles in Pyrido-Oxazinone Synthesis

The synthesis of heterocyclic compounds, including the pyrido digitellinc.comresearchgate.netoxazinone scaffold, is increasingly being guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. rsc.org While specific green synthetic routes for 2,2-Dimethyl-2H-pyrido[4,3-b] digitellinc.comresearchgate.netoxazin-3(4H)-one are not extensively documented, the application of established green methodologies to its synthesis is a logical and necessary progression. These methods prioritize efficiency, safety, and environmental sustainability. nih.gov

Key green chemistry approaches applicable to pyrido-oxazinone synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has been successfully used to synthesize various fused pyrimidine (B1678525) derivatives, offering benefits such as accelerated reaction times, improved yields, and cleaner reaction profiles compared to conventional heating. nih.gov This technique could be applied to the cyclization step in forming the oxazinone ring, potentially reducing thermal decomposition and side-product formation.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance through mechanochemical methods like ball-milling or grinding, represents a significant green advancement. rsc.org This approach minimizes volatile organic compound (VOC) emissions and can lead to unique reactivity. A potential solvent-free synthesis of the pyrido-oxazinone core could involve grinding a suitable 3-amino-4-hydroxypyridine precursor with an appropriate α-halo carbonyl compound.

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with environmentally benign alternatives like water or bio-based solvents is a cornerstone of green chemistry. nih.gov Furthermore, employing reusable or biodegradable catalysts, such as bio-based acids like citric acid, can enhance the sustainability of the synthesis. researchgate.net Investigating the synthesis of pyrido-oxazinones in water, potentially with a phase-transfer catalyst, could drastically improve the environmental footprint of the process.

The table below outlines potential applications of green chemistry principles to the synthesis of the pyrido[4,3-b] digitellinc.comresearchgate.netoxazin-3(4H)-one core.

Green Chemistry PrincipleConventional MethodPotential Green AlternativeAnticipated Benefits
Energy Efficiency Conventional reflux heating for several hours.Microwave-assisted heating.Reduced reaction time, lower energy consumption, potentially higher yields. nih.gov
Waste Prevention Use of volatile and toxic organic solvents (e.g., DMF, Toluene).Solvent-free mechanochemical synthesis (ball-milling).Elimination of solvent waste, simplified work-up, reduced environmental impact. rsc.org
Safer Solvents & Reagents Reactions in chlorinated or aprotic polar solvents.Synthesis in water or ethanol.Reduced toxicity and environmental harm, improved process safety. nih.gov
Catalysis Use of stoichiometric strong bases or hazardous catalysts.Use of a reusable solid-supported catalyst or a biodegradable catalyst (e.g., citric acid). researchgate.netCatalyst reusability, reduced waste, use of sustainable materials.

Stereoselective Synthesis and Chiral Induction in the Formation of Pyrido[4,3-b]digitellinc.comresearchgate.netoxazin-3(4H)-one Analogues

While the subject compound, 2,2-Dimethyl-2H-pyrido[4,3-b] digitellinc.comresearchgate.netoxazin-3(4H)-one, is achiral, the synthesis of chiral analogues (where the two substituents at the C2 position are different) requires stereoselective methods. Stereoselective synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. Chiral induction in the formation of the pyrido-oxazinone ring can be approached through several strategies, primarily involving the use of chiral starting materials or chiral catalysts.

Currently, there is a lack of specific, documented methods for the enantioselective synthesis of 2-substituted-2H-pyrido[4,3-b] digitellinc.comresearchgate.netoxazin-3(4H)-ones. However, established principles of asymmetric synthesis can be applied. For instance, the regioselective and stereospecific annulation of aziridines has been used to create related chiral 1,4-thiazine heterocycles, suggesting that chiral precursors can effectively transfer their stereochemical information during ring formation. rsc.org

Hypothetical strategies for achieving chiral induction include:

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials. For instance, the synthesis could start from a chiral α-hydroxy acid or a chiral amino alcohol. The inherent chirality of the precursor would be incorporated into the final pyrido-oxazinone structure.

Chiral Auxiliary-Mediated Synthesis: Attaching a temporary chiral auxiliary to an achiral precursor to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: Employing a chiral catalyst (e.g., a chiral Lewis acid or a chiral organocatalyst) to control the formation of the stereocenter during the cyclization process from achiral starting materials.

The following table summarizes these potential strategies for the synthesis of chiral pyrido[4,3-b] digitellinc.comresearchgate.netoxazin-3(4H)-one analogues.

StrategyDescriptionKey Precursor ExampleMechanism of Chiral Induction
Chiral Pool Incorporation of a stereocenter from a naturally occurring, enantiopure starting material.(S)-2-Amino-1-propanolThe pre-existing stereocenter from the amino alcohol is retained in the final oxazinone ring.
Chiral Auxiliary A removable chiral group is attached to the substrate to direct a stereoselective reaction.An achiral 3-amino-4-hydroxypyridine derivatized with an Evans auxiliary.The auxiliary creates a chiral environment, forcing a reactant to approach from a specific face, leading to one enantiomer.
Asymmetric Catalysis A small amount of a chiral catalyst creates a chiral environment for the reaction.Reaction of 3-amino-4-hydroxypyridine with a prochiral α-bromo ketone in the presence of a chiral Lewis acid catalyst.The catalyst coordinates with the substrates, forming a transient chiral complex that favors the formation of one enantiomer.

Total Synthesis Strategies for Complex Natural Products Incorporating Pyridodigitellinc.comresearchgate.netoxazinone Substructures

The pyrido digitellinc.comresearchgate.netoxazinone scaffold, and more broadly the 1,4-oxazinone ring system, serve as versatile intermediates in the synthesis of complex molecules. wm.edu Rather than being a final substructure in a natural product, the 1,4-oxazinone core is often employed as a reactive diene in cycloaddition reactions to construct highly substituted pyridine (B92270) rings, which are prevalent in many bioactive natural products. nih.govacs.org

A prominent example of this strategy is the total synthesis of Xylanigripone A . wm.edu This unusual ergot alkaloid, isolated from the fungus Xylaria nigripes, contains a complex, polycyclic pyridine core. digitellinc.com The synthesis of this core was efficiently achieved using a 1,4-oxazinone precursor. nih.gov

The key strategic transformation involves a tandem [4+2] cycloaddition/retro-[4+2] cycloreversion sequence. digitellinc.com In this process:

A substituted 1,4-oxazinone acts as a diene and reacts with a suitable dienophile (an alkyne). nih.gov

This initial [4+2] cycloaddition forms an unstable bicyclic intermediate. digitellinc.com

This intermediate spontaneously undergoes a retro-[4+2] reaction, extruding a small molecule (typically carbon dioxide) to form a new, highly substituted aromatic pyridine ring. digitellinc.comnih.gov

This powerful method allows for the rapid construction of complex pyridine motifs that would be difficult to assemble using traditional methods. nih.gov The synthesis of Xylanigripone A showcases the utility of this approach, where the tetracyclic core of the natural product is assembled in a single step from an oxazinone and an alkynyl isatin. digitellinc.com

The table below summarizes the key steps in the synthesis of the Xylanigripone A core using the oxazinone strategy.

StepReactantsKey TransformationIntermediate/ProductSignificance
1β-amino alcohol, Acetylene dicarboxylateAza-Michael addition followed by cyclization and elimination.Substituted 1,4-oxazinone.Formation of the key reactive diene precursor. nih.gov
21,4-Oxazinone, Alkynyl isatinTandem [4+2] cycloaddition / retro-[4+2] cycloreversion.Bicyclic adduct (transient).The core pericyclic reaction that forms the pyridine ring. digitellinc.com
3Intermediate from Step 2Intramolecular Aldol CondensationTetracyclic core of Xylanigripone A.Rapid assembly of the complex polycyclic system in one pot. digitellinc.comnih.gov
4Tetracyclic coreHydrolysis and DecarboxylationXylanigripone A.Completion of the total synthesis. nih.gov

This strategy highlights the synthetic power of using heterocyclic cores like 1,4-oxazinones not as endpoints, but as reactive intermediates for the efficient construction of other complex molecular architectures. researchgate.net

Mechanistic Investigations of 2,2 Dimethyl 2h Pyrido 4,3 B 1 2 Oxazin 3 4h One Formation and Transformations

Detailed Exploration of Smiles Rearrangement Mechanisms in Pyrido-Oxazinone Synthesis

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction for the formation of heterocyclic compounds. While direct studies on the synthesis of 2,2-Dimethyl-2H-pyrido[4,3-b] nih.govresearchgate.netoxazin-3(4H)-one via this route are not extensively documented, mechanistic insights can be drawn from theoretical studies on analogous systems, such as the S-N type Smiles rearrangement in the synthesis of thiazinone-fused pyridines. This rearrangement typically involves the migration of an aryl group from a heteroatom to an adjacent nucleophilic center.

The proposed mechanism for a Smiles rearrangement leading to a pyrido-oxazinone would involve a precursor molecule where a pyridine (B92270) ring is linked through an ether or a related linkage to a side chain containing a nucleophile. The key step is the intramolecular attack of the nucleophile onto the ipso-carbon of the pyridine ring, leading to a spirocyclic intermediate, often referred to as a Meisenheimer complex. Subsequent ring-opening and rearrangement lead to the final fused heterocyclic product.

The efficiency and outcome of the Smiles rearrangement are highly dependent on the reaction conditions. The choice of base, solvent, and temperature can significantly influence the rate of rearrangement and the stability of intermediates. In the context of pyridine-containing substrates, a strong base is often required to deprotonate the nucleophilic group, thereby initiating the intramolecular attack. The nature of the solvent can affect the solubility of the reactants and the stabilization of charged intermediates.

For instance, in related rearrangements, polar aprotic solvents are often employed to facilitate the reaction. Catalysis can also play a crucial role. While many Smiles rearrangements are base-promoted, acid catalysis can also be utilized in certain cases to activate the substrate or to facilitate the dehydration or ring-opening steps of the reaction sequence. Microwave irradiation has been shown to accelerate the rearrangement, suggesting that higher temperatures can overcome the activation energy barrier for the rate-determining step.

Catalyst/BaseSolventTemperatureOutcome
Strong BasePolar AproticElevatedPromotes nucleophile deprotonation and intramolecular attack
Acid CatalystProtic or AproticVariedCan activate the substrate or facilitate subsequent steps
MicrowaveN/AHighAccelerated reaction rates

The data in this table is based on general principles of the Smiles rearrangement and findings from related systems.

Computational studies, particularly using density functional theory (DFT), have provided valuable insights into the mechanism of the Smiles rearrangement in pyridine systems. For the analogous S-N type Smiles rearrangement, calculations have shown that the reaction proceeds through a two-step mechanism: intramolecular ipso-substitution followed by ring closure.

ParameterCalculated Value (for a related S-N type rearrangement)Implication
Energy Barrier (Rate-Determining Step)~66 kJ/molKinetically feasible under mild conditions
Overall Reaction Energy~ -117 kJ/molThermodynamically favorable (exothermic)

The data in this table is derived from a theoretical study on a related thiazinone-fused pyridine system and serves as an illustrative example.

Nucleophilic and Electrophilic Reactivity Studies of the Oxazinone Ring

The reactivity of the 2,2-Dimethyl-2H-pyrido[4,3-b] nih.govresearchgate.netoxazin-3(4H)-one ring is governed by the interplay of the electron-deficient pyridine ring and the fused oxazinone moiety. The pyridine ring, being a π-deficient system, is generally susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The fusion of the oxazinone ring can further influence the electron distribution and, consequently, the reactivity.

Nucleophilic Reactivity: The pyridine portion of the molecule is expected to be the primary site for nucleophilic attack. The positions analogous to the 2- and 4-positions of pyridine are activated towards nucleophilic aromatic substitution, especially if a good leaving group is present. The oxazinone ring contains an amide-like carbonyl group, which can also be a site for nucleophilic attack, potentially leading to ring-opening reactions under harsh conditions.

Electrophilic Reactivity: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org Electrophilic attack, if it occurs, is predicted to take place at the positions meta to the nitrogen atom, where the deactivation is less pronounced. quimicaorganica.org The oxazinone ring itself is not expected to be highly reactive towards electrophiles, although the nitrogen atom of the amide could potentially be protonated or alkylated under certain conditions.

Intramolecular Cyclization Cascades Leading to Pyrido[4,3-b]nih.govresearchgate.netoxazin-3(4H)-one

One of the most direct routes for the synthesis of the pyrido[4,3-b] nih.govresearchgate.netoxazinone core involves an intramolecular cyclization cascade. A plausible synthetic pathway starts from a suitably substituted pyridine precursor. For the parent pyrido[4,3-b] nih.govresearchgate.netoxazine (B8389632) system, a documented synthesis involves the reaction of 3-amino-4-hydroxypyridine (B189613) with an appropriate bifunctional reagent. nih.gov

To synthesize the 2,2-dimethyl derivative, a potential precursor would be 3-amino-4-hydroxypyridine, which could be reacted with a molecule containing a carbonyl group and a gem-dimethyl moiety, such as 2-bromo-2-methylpropanoyl bromide. The reaction would likely proceed via an initial acylation of the amino group, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the carbonyl carbon, leading to the formation of the oxazinone ring.

The reaction conditions for such cyclization cascades are crucial. The choice of solvent and the potential use of a base to deprotonate the hydroxyl group can significantly impact the yield and purity of the product.

PrecursorsReagentConditionsProduct
3-Amino-4-hydroxypyridineEthyl 2-chloroacetoacetateEthanol, PyridinePyrido[4,3-b] nih.govresearchgate.netoxazine derivative
3-Amino-4-hydroxypyridine2-Bromo-2-methylpropanoyl bromideAprotic solvent, Base2,2-Dimethyl-2H-pyrido[4,3-b] nih.govresearchgate.netoxazin-3(4H)-one (proposed)

The data in this table is based on a documented synthesis of the parent ring system and a proposed pathway for the target molecule.

Derivatization and Structural Modification of the 2,2 Dimethyl 2h Pyrido 4,3 B 1 2 Oxazin 3 4h One Scaffold

N-Substitution Reactions at the Oxazinone Nitrogen

The nitrogen atom at the 4-position of the pyrido[4,3-b] prepchem.comnih.govoxazin-3(4H)-one ring is a prime target for derivatization, allowing for the introduction of a wide array of substituents that can significantly influence the molecule's physicochemical properties and biological activity. A common strategy for N-substitution is the alkylation of the parent scaffold. For the related pyrido[3,2-b]oxazinone system, N-substituted analogs have been synthesized and evaluated for their potential therapeutic applications. nih.gov

One established method for N-alkylation involves the reaction of the parent pyrido[3,2-b]oxazin-3(4H)-one with a suitable alkyl halide in the presence of a base. For instance, a series of N-substituted pyrido[3,2-b]oxazinones were prepared to investigate their antinociceptive activity. nih.gov This approach can be extrapolated to the 2,2-dimethyl-2H-pyrido[4,3-b] prepchem.comnih.govoxazin-3(4H)-one scaffold, where the nitrogen atom can be readily alkylated with various alkyl halides to introduce diverse functional groups.

A representative reaction scheme for the N-alkylation is depicted below:

Reaction: 2,2-Dimethyl-2H-pyrido[4,3-b] prepchem.comnih.govoxazin-3(4H)-one + R-X (Alkyl halide)

Reagents and Conditions: Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, CH3CN), Temperature (rt to reflux)

Product: 4-Alkyl-2,2-dimethyl-2H-pyrido[4,3-b] prepchem.comnih.govoxazin-3(4H)-one

R GroupReagents and ConditionsReference
3-[4-(4-fluorophenyl)-1-piperazinyl]propyl1-bromo-3-chloropropane, 4-(4-fluorophenyl)piperazine, K2CO3, KI, DMF nih.gov

Functionalization at the Pyridine (B92270) Moiety

The pyridine ring of the 2,2-dimethyl-2H-pyrido[4,3-b] prepchem.comnih.govoxazin-3(4H)-one scaffold offers several positions for functionalization, which can be exploited to modulate the electronic properties and steric profile of the molecule. Key strategies include halogenation followed by cross-coupling reactions, as well as amination and amidation.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the pyridine ring is a versatile strategy to introduce a handle for further modifications through transition metal-catalyzed cross-coupling reactions. While direct halogenation of the 2,2-dimethyl-2H-pyrido[4,3-b] prepchem.comnih.govoxazin-3(4H)-one is not extensively documented, methodologies for the halogenation of pyridine rings are well-established and can be applied to this scaffold. nih.govchemrxiv.orgchemrxiv.org Electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom at electron-rich positions of the pyridine ring. The regioselectivity of the halogenation will be influenced by the directing effects of the fused oxazinone ring and any existing substituents.

Once halogenated, the resulting halo-pyrido[4,3-b] prepchem.comnih.govoxazinone can serve as a substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the halogenated scaffold with boronic acids or their esters. This enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents. rsc.orgresearchgate.netnih.govresearchgate.netmdpi.com

General Reaction: Halo-pyrido[4,3-b] prepchem.comnih.govoxazinone + R-B(OH)2 (Boronic acid)

Catalyst: Pd(0) catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

Base: Na2CO3, K2CO3, Cs2CO3

Solvent: Toluene, Dioxane, DMF

Product: R-substituted-pyrido[4,3-b] prepchem.comnih.govoxazinone

Aryl Boronic AcidCatalystBaseSolventYield (%)Reference
Phenylboronic acidPd(PPh3)4Na2CO3Toluene/EtOH/H2OGood to Excellent rsc.org
4-Methoxyphenylboronic acidPd(OAc)2/SPhosK3PO4Toluene/H2OHigh nih.gov

Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the halogenated position of the pyridine ring. wikipedia.orgnih.govlibretexts.orgacsgcipr.orgresearchgate.net

General Reaction: Halo-pyrido[4,3-b] prepchem.comnih.govoxazinone + R1R2NH (Amine)

Catalyst: Pd(0) or Pd(II) catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

Ligand: Phosphine ligand (e.g., BINAP, Xantphos)

Base: NaOtBu, K3PO4, Cs2CO3

Product: Amino-substituted-pyrido[4,3-b] prepchem.comnih.govoxazinone

AmineCatalyst/LigandBaseSolventYield (%)Reference
MorpholinePd2(dba)3/BINAPNaOtBuTolueneHigh wikipedia.org
AnilinePd(OAc)2/XPhosCs2CO3DioxaneGood acsgcipr.org

Amination and Amidation Strategies

Direct amination of the pyridine ring can be challenging but is achievable under certain conditions. For related heterocyclic systems, direct nucleophilic substitution of a leaving group (e.g., a halogen) with an amine is a common approach. nih.gov

Amidation strategies typically involve the coupling of a carboxylic acid-functionalized pyrido[4,3-b] prepchem.comnih.govoxazinone with an amine, or vice versa. If a carboxyl group is present on the pyridine ring, standard peptide coupling reagents such as HATU, HOBt, or carbodiimides can be used to form the amide bond. luxembourg-bio.combeilstein-journals.orgresearchgate.netnih.gov

Introduction of Alkyl, Aryl, and Heteroaryl Substituents at the Oxazinone Ring

The synthesis of the pyrido[4,3-b] prepchem.comnih.govoxazinone scaffold itself provides an opportunity to introduce substituents at the oxazinone ring. The seminal synthesis of the pyrido[4,3-b] prepchem.comnih.govoxazine (B8389632) ring system involves the reaction of 3-amino-4-hydroxypyridine (B189613) with an α-halo carbonyl compound. prepchem.comnih.gov By varying the α-halo carbonyl reactant, different substituents can be introduced at the 2-position of the oxazinone ring. For the target compound, 2,2-dimethyl-2H-pyrido[4,3-b] prepchem.comnih.govoxazin-3(4H)-one, the use of a 2-halo-2-methylpropanoic acid derivative in the cyclization step would lead to the desired gem-dimethyl substitution.

Furthermore, derivatization of the oxazinone ring can be achieved post-cyclization. For example, the synthesis of related 1,4-oxazinone precursors allows for the introduction of various alkyl and aryl groups. nih.gov These methods could potentially be adapted for the 2,2-dimethyl-2H-pyrido[4,3-b] prepchem.comnih.govoxazin-3(4H)-one scaffold.

Development of Libraries of 2,2-Dimethyl-2H-pyrido[4,3-b]prepchem.comnih.govoxazin-3(4H)-one Analogues for Screening Purposes

The derivatization strategies outlined above are highly amenable to the development of combinatorial libraries of 2,2-dimethyl-2H-pyrido[4,3-b] prepchem.comnih.govoxazin-3(4H)-one analogues. By employing a building block approach, where diverse substituents are introduced at the N-4 position, the pyridine ring, and potentially the oxazinone ring, large and structurally diverse libraries can be generated.

The synthesis of such libraries can be facilitated by solid-phase or solution-phase parallel synthesis techniques. For instance, a common core, such as a halogenated 2,2-dimethyl-2H-pyrido[4,3-b] prepchem.comnih.govoxazin-3(4H)-one, can be prepared in bulk and then reacted with a variety of boronic acids (for Suzuki coupling) or amines (for Buchwald-Hartwig amination) in a parallel fashion to generate a library of analogues with diverse substituents on the pyridine ring. Similarly, N-alkylation can be performed in a parallel format using a range of alkyl halides.

The resulting libraries of compounds can then be screened against various biological targets to identify novel hits for drug discovery programs. The structural diversity generated through these derivatization strategies is crucial for exploring the structure-activity relationships (SAR) of this promising heterocyclic scaffold.

Spectroscopic Characterization and Advanced Analytical Methods Applied to Pyrido 1 2 Oxazinone Structures

Elucidation of Molecular Structures Using High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the structural elucidation of novel compounds like pyridoxazinone derivatives. This technique provides the high-accuracy mass measurement of a molecule, allowing for the determination of its elemental formula. For a compound such as 2,2-Dimethyl-2H-pyrido[4,3-b] nih.govuni.luoxazin-3(4H)-one (C₉H₁₀N₂O₂), HRMS can confirm the molecular weight with precision up to several decimal places.

Typically, using an ionization technique like Electrospray Ionization (ESI), the molecule would be observed as a protonated species, [M+H]⁺. The measured mass-to-charge ratio (m/z) would then be compared to the theoretical value to confirm the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural insights, revealing the connectivity of the pyridine (B92270), oxazinone, and dimethyl groups through characteristic losses. For instance, the loss of a methyl group or cleavage of the oxazinone ring would produce predictable fragment ions, helping to piece together the molecular structure.

Table 1: Illustrative HRMS Data for a Hypothetical Pyridoxazinone Derivative

Ion Theoretical m/z Measured m/z Mass Accuracy (ppm) Elemental Formula
[M+H]⁺ 195.0815 195.0812 -1.5 C₉H₁₁N₂O₂

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise three-dimensional structure of organic molecules in solution. A full suite of NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand the molecule's conformation.

One-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of the atoms. For the title compound, the ¹H NMR would be expected to show signals for the aromatic protons on the pyridine ring, the N-H proton of the lactam, and a characteristic singlet for the two equivalent methyl groups.

To establish connectivity, two-dimensional techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, for example, revealing the adjacency of protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons (like C2 and C3 of the oxazinone ring) and for piecing the entire molecular skeleton together. For example, correlations from the methyl protons to the C2 and C3 carbons would confirm the gem-dimethyl substitution pattern. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Pyrido-oxazinone Scaffold

Position δ ¹³C (ppm) δ ¹H (ppm) HMBC Correlations (from ¹H at)
2 78.5 - 2-CH₃
3 170.2 - 2-CH₃, 4-NH
4a 125.1 - H-6, 4-NH
6 120.8 7.15 (d) C-4a, C-7, C-8
7 138.5 7.90 (dd) C-6, C-8a
8 115.4 7.05 (d) C-6, C-8a
8a 148.3 - H-7, H-6
2-CH₃ 25.1 1.50 (s) C-2, C-3

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For 2,2-Dimethyl-2H-pyrido[4,3-b] nih.govuni.luoxazin-3(4H)-one, the FT-IR spectrum would be expected to show several key absorption bands:

A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O (amide/lactam) stretching vibration. researchgate.net

A band in the region of 3200-3400 cm⁻¹ for the N-H stretching of the lactam.

C-H stretching vibrations for the aromatic and methyl groups just above and below 3000 cm⁻¹, respectively.

C-O and C-N stretching bands in the 1100-1300 cm⁻¹ region.

C=C and C=N stretching vibrations from the pyridine ring in the 1500-1600 cm⁻¹ fingerprint region. researchgate.net

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic system.

Table 3: Typical FT-IR Absorption Bands for a Pyrido-oxazinone Structure

Wavenumber (cm⁻¹) Intensity Assignment
~3250 Medium N-H Stretch (lactam)
~2980 Medium C-H Stretch (sp³, methyl)
~1690 Strong C=O Stretch (lactam)
~1610 Medium C=C Stretch (aromatic)

Electronic Spectroscopy (UV-Vis) and Chiroptical Methods (CD/ORD) for Electronic Structure and Stereochemistry

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of a pyridoxazinone would be dominated by π→π* transitions associated with the fused aromatic system. The position of the absorption maxima (λ_max) and the molar absorptivity are characteristic of the chromophore. This technique is particularly useful for quantitative analysis and for studying interactions with other molecules.

Chiroptical methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are only applicable to chiral molecules. Since 2,2-Dimethyl-2H-pyrido[4,3-b] nih.govuni.luoxazin-3(4H)-one is achiral, its CD and ORD spectra would be silent. However, if a chiral center were introduced into the molecule, these techniques would be essential for determining its absolute stereochemistry.

X-ray Crystallography for Definitive Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and the crystal packing arrangement. For the title compound, a single-crystal X-ray diffraction analysis would definitively confirm the connectivity of the fused ring system, the planarity of the aromatic portion, and the specific conformation of the oxazinone ring. It is the gold standard for structural proof when a suitable single crystal can be grown. mdpi.com

Computational and Theoretical Studies on 2,2 Dimethyl 2h Pyrido 4,3 B 1 2 Oxazin 3 4h One and Analogues

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule, and to derive various electronic properties. For heterocyclic systems like the pyrido benthamdirect.comrawdatalibrary.netoxazinone core, methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-311++G(d,p) are commonly used to achieve reliable predictions of molecular structure and energies. sciencepub.net

The optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For the 2,2-Dimethyl-2H-pyrido[4,3-b] benthamdirect.comrawdatalibrary.netoxazin-3(4H)-one molecule, DFT would predict a non-planar structure, with the oxazinone ring adopting a conformation that minimizes steric strain. These calculated geometries form the basis for further computational analyses, including the prediction of spectroscopic and electronic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. acs.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. acs.org

For 2,2-Dimethyl-2H-pyrido[4,3-b] benthamdirect.comrawdatalibrary.netoxazin-3(4H)-one, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atom of the oxazinone ring, while the LUMO would likely be distributed over the carbonyl group and the pyridone system, which are the electron-deficient centers. DFT calculations can precisely map the spatial distribution and energy levels of these orbitals.

Table 1: Illustrative FMO Properties for a Pyrido-oxazinone Scaffold Note: The following data are representative values for analogous heterocyclic systems and are intended for illustrative purposes, as specific experimental or computational data for 2,2-Dimethyl-2H-pyrido[4,3-b] benthamdirect.comrawdatalibrary.netoxazin-3(4H)-one is not available.

ParameterEnergy (eV)Description
EHOMO-6.5 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.7 eVIndicates high chemical stability

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. researchgate.net

For 2,2-Dimethyl-2H-pyrido[4,3-b] benthamdirect.comrawdatalibrary.netoxazin-3(4H)-one, the MEP analysis would reveal a significant negative potential around the carbonyl oxygen atom and the nitrogen atom of the pyridine ring, identifying them as primary sites for electrophilic interactions, such as hydrogen bonding. Conversely, positive potential regions would be expected around the N-H proton and the protons on the aromatic ring, indicating their susceptibility to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. acs.org

For a flexible molecule like 2,2-Dimethyl-2H-pyrido[4,3-b] benthamdirect.comrawdatalibrary.netoxazin-3(4H)-one, MD simulations can explore the accessible conformational space, revealing the most stable conformations and the energy barriers between them. When studying ligand-target interactions, the compound is docked into the active site of a protein, and an MD simulation is run on the resulting complex. ajms.iq This allows for the assessment of the stability of the binding pose, the identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the calculation of binding free energies. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms during the simulation provides insights into the stability and flexibility of the complex. ajms.iq

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of newly designed analogues and guide synthetic efforts. benthamdirect.comresearchgate.net

To build a QSAR model for analogues of 2,2-Dimethyl-2H-pyrido[4,3-b] benthamdirect.comrawdatalibrary.netoxazin-3(4H)-one, a dataset of compounds with known biological activity (e.g., IC50 values) is required. A variety of molecular descriptors, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and physicochemical properties (e.g., logP), are calculated for each compound. sciencepub.net Statistical methods, such as Multiple Linear Regression (MLR), are then used to develop an equation that correlates a subset of these descriptors with the observed activity. A robust QSAR model, validated through internal and external cross-validation techniques, serves as a powerful tool for the in silico screening and design of novel, more potent derivatives. nih.gov

Table 2: Common Descriptors in QSAR Models for Heterocyclic Compounds

Descriptor ClassExample DescriptorsRelevance
ElectronicHOMO/LUMO Energy, Dipole MomentInfluences reactivity and intermolecular interactions
TopologicalWiener Index, Kier & Hall IndicesDescribes molecular size, shape, and branching
PhysicochemicalLogP, Molar RefractivityRelates to membrane permeability and transport
ThermodynamicSolvation Energy, Enthalpy of FormationDescribes stability and interaction with solvent

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR, Raman) and Comparison with Experimental Data

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is widely used to calculate the isotropic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. By comparing the calculated shifts with experimental data, the structural assignment of the molecule can be validated.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. acs.org This analysis helps to understand the electronic transitions occurring within the molecule, often corresponding to π→π* or n→π* transitions.

IR and Raman Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the peaks observed in IR and Raman spectra. A comparison between the computed and experimental vibrational spectra aids in the assignment of functional groups and the confirmation of the molecular structure. ehu.es

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data Note: This table presents hypothetical data to illustrate the comparison process.

Spectroscopic ParameterPredicted ValueExperimental Value
¹H NMR (δ, ppm, -CH3)1.551.52
¹³C NMR (δ, ppm, C=O)170.2169.8
IR Frequency (cm-1, C=O stretch)16851690
UV-Vis λmax (nm)280285

Assessment of Nonlinear Optical Properties of Related Oxazinone Systems

Molecules with large nonlinear optical (NLO) properties are of significant interest for applications in optoelectronics and photonics, such as in optical switching and frequency conversion. nih.gov The NLO response of a molecule is governed by its hyperpolarizability. Computational quantum chemistry can predict these properties, guiding the design of new materials.

The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using DFT or other quantum mechanical methods. rsc.org For a molecule to exhibit a significant NLO response, it often requires a large dipole moment and an extended π-conjugated system with electron-donating and electron-withdrawing groups (a push-pull system). nih.gov Studies on related oxazine (B8389632) dyes have shown that they can possess large nonlinear refractive indices. researchgate.net Computational assessment of the pyrido[4,3-b] benthamdirect.comrawdatalibrary.netoxazinone scaffold would involve calculating the hyperpolarizability to evaluate its potential as a core structure for NLO materials. Introducing strong donor and acceptor substituents on the aromatic ring would be a theoretical strategy to enhance these properties.

Biological Target Modulations and in Vitro Biological Evaluation of Pyrido 1 2 Oxazinone Scaffolds

Investigation of Pyridonih.govresearchgate.netoxazinones as Chemical Probes for Biological Systems

The pyrido nih.govresearchgate.netoxazinone scaffold has been investigated as a promising framework for the development of chemical probes to explore biological systems. Its rigid, heterocyclic structure provides a unique three-dimensional arrangement for interacting with protein targets. Research has primarily focused on synthesizing and evaluating derivatives of the core structure to understand how modifications influence biological activity. These studies are crucial in identifying compounds that can selectively interact with specific biological targets, thereby serving as tools to probe their functions in cellular pathways.

In Vitro Enzyme Inhibition Studies (e.g., BRD4, MAGL)

While direct in vitro enzyme inhibition data for 2,2-Dimethyl-2H-pyrido[4,3-b] nih.govresearchgate.netoxazin-3(4H)-one against specific enzymes like Bromodomain-containing protein 4 (BRD4) and Monoacylglycerol Lipase (MAGL) is not extensively documented in the current literature, the broader class of pyridoxazinones has been explored for such activities. For instance, related heterocyclic systems have been investigated as inhibitors of various enzymes, suggesting that the pyrido[4,3-b] nih.govresearchgate.netoxazinone scaffold could be a valuable starting point for the design of novel enzyme inhibitors. Further screening and enzymatic assays would be necessary to determine the specific inhibitory profile of 2,2-Dimethyl-2H-pyrido[4,3-b] nih.govresearchgate.netoxazin-3(4H)-one.

Cellular Pathway Modulation: Mechanism of Action Studies at the Molecular Level (e.g., NF-κB signaling pathway)

The modulation of cellular signaling pathways is a key aspect of understanding the mechanism of action of bioactive compounds. Studies on N-substituted pyrido-1,4-oxazin-3-ones have shown that this class of compounds can induce apoptosis in hepatocellular carcinoma cells by targeting the NF-κB signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is implicated in various diseases, including cancer. The ability of pyrido-oxazinone derivatives to interfere with this pathway highlights their potential as therapeutic agents. However, the precise molecular interactions of 2,2-Dimethyl-2H-pyrido[4,3-b] nih.govresearchgate.netoxazin-3(4H)-one with components of the NF-κB pathway have not been specifically elucidated.

Preclinical Biological Evaluations of Pyridonih.govresearchgate.netoxazinone Derivatives (e.g., antiproliferative efficacy in cell lines)

Preclinical evaluations of pyrido[4,3-b] nih.govresearchgate.netoxazine (B8389632) derivatives have demonstrated their potential as anticancer agents. A study by Temple et al. in 1983 detailed the synthesis and evaluation of a series of 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b] nih.govresearchgate.netoxazin-7-yl)carbamates for their effects on the proliferation of cultured L1210 and P388 leukemia cells. nih.gov The results of these evaluations are summarized in the table below.

Compound Substituents Cell Line Activity
8a R = H, R' = CH3 L1210 Inactive
8b R = H, R' = C6H5 L1210 Inactive
8c R = CH3, R' = CH3 L1210 Inactive
8d R = CH3, R' = C6H5 L1210 Inactive

Data sourced from the biological evaluation of ethyl (5-amino-2H-pyrido[4,3-b] nih.govresearchgate.netoxazin-7-yl)carbamate derivatives against leukemia cell lines. "Inactive" indicates a lack of significant antiproliferative activity under the tested conditions. nih.gov

The study also investigated the in vivo effects of these compounds on the survival of mice bearing P388 leukemia, providing further preclinical data on this scaffold. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the pyrido[4,3-b] nih.govresearchgate.netoxazine scaffold, SAR studies have provided initial insights. The aforementioned study on ethyl (5-amino-2H-pyrido[4,3-b] nih.govresearchgate.netoxazin-7-yl)carbamate derivatives indicated that the nature and position of substituents on the oxazine ring are critical for their antiproliferative activity. nih.gov Although the tested compounds in that particular series were found to be inactive against L1210 cells, these findings are crucial for guiding the synthesis of future derivatives with potentially enhanced potency. For instance, exploring a wider range of substituents at the 2 and 3 positions could lead to the discovery of active compounds. A comprehensive SAR would require the synthesis and biological testing of a broader library of 2,2-disubstituted and other analogs of 2H-pyrido[4,3-b] nih.govresearchgate.netoxazin-3(4H)-one.

Design Principles for Pyridonih.govresearchgate.netoxazinone-Based Lead Compounds in Chemical Biology

The design of lead compounds based on the pyrido nih.govresearchgate.netoxazinone scaffold for chemical biology applications should be guided by the available biological data and SAR insights. Key design principles would include:

Scaffold Rigidity and Vectorial Display of Substituents: The rigid nature of the fused ring system provides a well-defined orientation for substituents, which can be exploited to achieve specific interactions with biological targets.

Substitution Pattern: As indicated by preliminary studies, the substitution pattern on the oxazine ring is a critical determinant of biological activity. Systematic modification at available positions is necessary to build a comprehensive SAR and identify key pharmacophoric features.

Introduction of Functional Groups: The incorporation of functional groups capable of forming specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with target proteins is a rational approach to enhance binding affinity and selectivity.

Further research, including high-throughput screening and computational modeling, will be instrumental in refining these design principles and unlocking the full potential of the pyrido[4,3-b] nih.govresearchgate.netoxazinone scaffold in chemical biology and drug discovery.

Future Directions and Emerging Research Avenues for 2,2 Dimethyl 2h Pyrido 4,3 B 1 2 Oxazin 3 4h One Chemistry

Development of Asymmetric Synthesis Strategies for Enantiopure Pyrido[4,3-b]nih.govnih.govoxazinones

The majority of current synthetic methods for pyrido nih.govnih.govoxazinone derivatives result in racemic mixtures. However, in many biological systems, enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the development of asymmetric syntheses to access enantiomerically pure pyrido[4,3-b] nih.govnih.govoxazinones is a critical next step for advancing their therapeutic potential.

Future research should focus on several promising strategies:

Chiral Catalysis: The use of chiral metal complexes (e.g., based on Rhodium, Ruthenium, or Copper) or organocatalysts could enable enantioselective cyclization reactions to form the oxazinone ring. Methodologies successful in the asymmetric synthesis of related heterocyclic systems, such as tetrahydroisoquinolines, could serve as a valuable starting point. mdpi.com

Chiral Pool Synthesis: Utilizing enantiopure starting materials, such as amino acids or their derivatives, can introduce chirality that is maintained throughout the synthetic sequence.

Enzymatic Resolution: Biocatalytic methods employing enzymes like lipases or proteases could be used to selectively resolve racemic mixtures of key intermediates or the final products, providing access to both enantiomers.

StrategyPotential Catalysts/ReagentsExpected OutcomeKey Challenge
Chiral Catalysis BINAP-Ru complexes, Chiral Phosphoric AcidsDirect formation of enantiomerically enriched products.Catalyst design and optimization for the specific substrate.
Chiral Pool Synthesis (S)-Alaninol, (R)-PhenylglycinolStereochemically defined products.Limited availability of diverse chiral starting materials.
Enzymatic Resolution Lipase B from Candida antarcticaSeparation of enantiomers from a racemic mixture.Potentially low yields (max 50% for one enantiomer).

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The inherent reactivity of the 1,4-oxazinone core within the pyrido[4,3-b] nih.govnih.govoxazinone scaffold is largely underexplored. Computational studies suggest that 1,4-oxazinones are highly reactive precursors for tandem cycloaddition/cycloreversion sequences. nih.govnih.gov This reactivity presents a powerful tool for generating molecular complexity.

Key avenues for exploration include:

[4+2] Cycloaddition/Retro-Diels-Alder Reactions: The oxazinone ring can act as a diene in Diels-Alder reactions with various dienophiles (e.g., alkynes, alkenes, quinones). Subsequent retro-Diels-Alder reaction, involving the loss of a small molecule like carbon dioxide, can lead to the formation of highly substituted pyridine (B92270) derivatives that would be difficult to access through other means. nih.govnih.govnih.gov This approach transforms the oxazinone into a reactive intermediate for constructing complex aromatic systems.

Ring-Opening Transformations: The lactam functionality within the oxazinone ring is susceptible to nucleophilic attack. Reactions with binucleophiles could lead to ring-opening followed by recyclization, providing a pathway to novel, more complex polycyclic pyridone structures. mdpi.comresearchgate.net

C-H Functionalization: Modern synthetic methods focusing on the direct functionalization of C-H bonds on the pyridine ring could be applied to introduce a wide range of substituents, enabling rapid diversification of the core scaffold.

Integration of Machine Learning and AI in Pyrido[4,3-b]nih.govnih.govoxazin-3(4H)-one Discovery and Design

Future applications include:

Predictive Modeling: ML algorithms can be trained on existing data from related compounds to build quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity, toxicity, and pharmacokinetic properties of virtual libraries of novel pyridoxazinone derivatives, prioritizing the most promising candidates for synthesis. mdpi.comnih.gov

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new molecules based on the pyridoxazinone scaffold that are optimized for specific biological targets or desired property profiles. nih.gov

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze a target pyridoxazinone derivative and propose efficient synthetic routes, identifying potential bottlenecks and suggesting alternative pathways. biopharmatrend.com This can significantly reduce the time and resources required for chemical synthesis.

Advanced Spectroscopic Techniques for Real-time Mechanistic Insights

A detailed understanding of reaction mechanisms is crucial for optimizing synthetic conditions and controlling product outcomes. Advanced spectroscopic techniques can provide real-time snapshots of reacting systems, identifying transient intermediates and elucidating complex reaction pathways.

Future research could employ:

In-situ NMR and IR Spectroscopy: These techniques allow for the continuous monitoring of reactant consumption and product formation directly in the reaction vessel. This can help identify key intermediates and provide kinetic data to build a comprehensive mechanistic picture.

Mass Spectrometry-based Reaction Monitoring: Techniques like Electrospray Ionization-Mass Spectrometry (ESI-MS) can be used to detect and characterize low-concentration intermediates and byproducts, offering valuable clues about the reaction mechanism.

Computational Spectroscopy: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict spectroscopic signatures (e.g., NMR chemical shifts, IR vibrational frequencies) of proposed intermediates. nih.gov Comparing these computational predictions with experimental data can provide strong evidence for proposed mechanistic pathways.

Expansion of the Chemical Space Around the Pyrido[4,3-b]nih.govnih.govoxazin-3(4H)-one Scaffold for New Biological Applications

Systematic structural modification of the 2,2-Dimethyl-2H-pyrido[4,3-b] nih.govnih.govoxazin-3(4H)-one core is essential for discovering new biological activities. Expanding the chemical space involves introducing diverse substituents at various positions on the scaffold to probe interactions with different biological targets. mdpi.com

Key diversification strategies include:

Substitution on the Pyridine Ring: The pyridine moiety offers multiple sites for substitution. Introducing electron-donating or electron-withdrawing groups, hydrogen bond donors/acceptors, and hydrophobic fragments can drastically alter the molecule's electronic properties and biological profile.

Modification at the N-4 Position: The nitrogen atom of the lactam can be functionalized with a variety of alkyl or aryl groups, allowing for the modulation of solubility, metabolic stability, and target engagement.

Scaffold Hopping: Replacing the pyridine ring with other heterocycles (e.g., pyrimidine (B1678525), pyrazine) while retaining the oxazinone core could lead to derivatives with entirely new pharmacological profiles. This approach has been successful in modifying the activity of related heterocyclic systems like pyrido[2,3-d]pyrimidin-7(8H)-ones. mdpi.com

Initial studies on related pyrido[4,3-b] nih.govnih.govoxazines have shown potential anticancer activity, providing a logical starting point for screening newly synthesized derivatives. nih.gov

Modification SitePotential Reagents/ReactionsTarget Property to Modulate
Pyridine Ring Suzuki, Buchwald-Hartwig, Sonogashira cross-couplingTarget specificity, potency, electronics.
N-4 Position Alkylation, Arylation, AcylationSolubility, metabolic stability, membrane permeability.
C-2 Position Use of different α-halo ketones in synthesisSteric bulk, chirality, lipophilicity.

Computational-Experimental Synergies in Understanding Pyridonih.govnih.govoxazinone Behavior

The integration of computational chemistry with experimental validation provides a powerful paradigm for modern chemical research. This synergistic approach can accelerate the discovery process by guiding experimental design and providing a theoretical framework for interpreting results.

Future research should emphasize:

Mechanism and Reactivity Studies: DFT calculations can be used to model reaction energy profiles for proposed transformations, such as the cycloaddition reactions mentioned in section 8.2. These calculations can predict reaction barriers and thermodynamic stabilities, helping to explain experimentally observed regioselectivity and reactivity. nih.gov

Molecular Docking and Dynamics: For derivatives showing biological activity, computational docking can predict the binding mode within a target protein's active site. Molecular dynamics (MD) simulations can then be used to assess the stability of the protein-ligand complex over time, providing insights into the key interactions responsible for binding affinity. mdpi.com This approach can guide the rational design of more potent inhibitors.

Prediction of Physicochemical Properties: Computational models can accurately predict properties like solubility, lipophilicity (logP), and pKa, which are critical for drug development. These predictions can help prioritize compounds with favorable drug-like properties for synthesis and further testing.

By pursuing these emerging research avenues, the scientific community can significantly advance the chemistry of 2,2-Dimethyl-2H-pyrido[4,3-b] nih.govnih.govoxazin-3(4H)-one, paving the way for the development of novel therapeutics and functional materials.

Q & A

Q. What are the established synthetic routes for 2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one and its derivatives?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving cyclization and alkylation. For example, a Smiles rearrangement under microwave irradiation can efficiently form the benzoxazinone core (reaction time: 10–30 min, yield: 70–85%) . Key intermediates like 2-amino-4-chloro-6-nitrophenol may undergo cyclization with 2-chloroacetyl chloride in the presence of potassium carbonate and 18-crown-6 to form substituted oxazinones . Derivatives with bromo or nitro groups (e.g., 6-bromo or 7-bromo analogs) are synthesized via halogenation or nitration at specific positions . Table 1 : Common Synthetic Steps and Reagents
StepReagents/ConditionsTarget PositionYield (%)
Cyclization2-chloroacetyl chloride, K₂CO₃, 18-crown-6Core structure65–80
BrominationNBS (N-bromosuccinimide), DMFC-6/C-770–90
Microwave-assisted Smiles rearrangementDMF, 150°C, 10 minCore optimization70–85

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer :
  • 1H NMR : Key proton signals for the dimethyl group appear as singlets at δ 1.5–1.7 ppm, while aromatic protons in the pyrido-oxazinone ring resonate between δ 6.8–8.2 ppm, depending on substituents .
  • X-ray crystallography : Resolves stereochemical ambiguities. For example, the crystal structure of a related kinase inhibitor (PDB ID: 3FQS) reveals planar geometry at the oxazinone ring and bond angles critical for protein interactions .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ m/z = 251.1 for the parent compound) .

Advanced Research Questions

Q. How do substituents at the 4-position of the pyrido-oxazinone core influence biological activity (e.g., NF-κB inhibition)?

  • Methodological Answer : Substituents like 4-nitrobenzyl (NPO) enhance antiproliferative activity in hepatocellular carcinoma (HCC) by disrupting NF-κB signaling. NPO reduces p65 phosphorylation by 60–80% at 10 μM and inhibits tumor growth in orthotopic mouse models (50 mg/kg dose) . Structure-activity relationship (SAR) studies suggest:
  • Electron-withdrawing groups (e.g., -NO₂, -Br) at C-4 improve binding to NF-κB’s DNA-binding domain (ΔG = −9.2 kcal/mol via docking) .
  • Steric bulk (e.g., morpholine derivatives) increases selectivity for mineralocorticoid receptors, with IC₅₀ values < 100 nM .
    Table 2 : Key SAR Findings
SubstituentTargetIC₅₀/EC₅₀Mechanism
4-NitrobenzylNF-κB5 μMp65 phosphorylation inhibition
MorpholineMineralocorticoid receptor50 nMCompetitive antagonism
6-BromoKinases (SYK)10 nMATP-binding pocket occlusion

Q. What experimental strategies resolve contradictions in bioactivity data caused by stereochemical variations?

  • Methodological Answer : Stereoisomers (e.g., 4aR vs. 4aS configurations) exhibit divergent activities. To address this:
  • Chiral HPLC separates enantiomers for individual testing (e.g., (4aR,8aR)-isomer shows 10-fold higher kinase inhibition than (4aS,8aS)) .
  • Molecular dynamics simulations predict binding poses of each isomer to targets like SYK kinase, identifying steric clashes in non-active enantiomers .
  • In vivo pharmacokinetics : Compare clearance rates (e.g., rat vs. dog models) to assess stereochemical impacts on metabolic stability .

Q. How can researchers design in vitro assays to evaluate the compound’s mechanism of action (e.g., kinase inhibition vs. receptor antagonism)?

  • Methodological Answer :
  • Kinase inhibition : Use TR-FRET (time-resolved fluorescence resonance energy transfer) assays with recombinant SYK kinase. The compound’s IC₅₀ against SYK is determined via displacement of a fluorescent ATP analog (IC₅₀ = 10 nM) .
  • Receptor antagonism : Employ reporter gene assays (e.g., luciferase under NF-κB promoter) in HCC cells. NPO reduces luciferase expression by 70% at 20 μM .
  • Competitive binding : Radiolabeled ligand displacement (e.g., [³H]-aldosterone for mineralocorticoid receptor binding) quantifies affinity (Kᵢ = 50 nM) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported antiproliferative effects across HCC cell lines (e.g., HepG2 vs. Huh-7)?

  • Methodological Answer : Variations in IC₅₀ values (e.g., 5 μM in HepG2 vs. 15 μM in Huh-7) may arise from:
  • Genetic heterogeneity : HepG2 lacks p53 mutations, enhancing apoptosis sensitivity, while Huh-7 has mutant p53 .
  • NF-κB activation status : Use phospho-p65 ELISA to correlate basal NF-κB activity with compound efficacy.
  • Combinatorial testing : Co-treat with TNF-α to simulate inflammatory microenvironments and assess resistance mechanisms .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one
Reactant of Route 2
2,2-Dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.